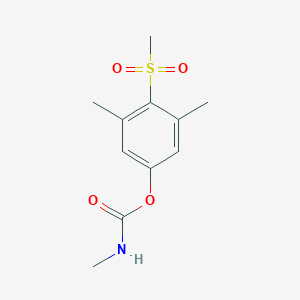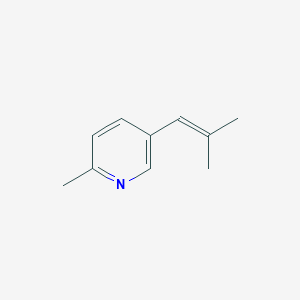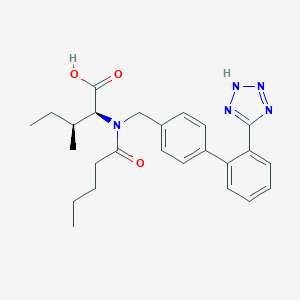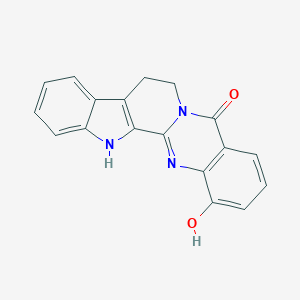
1-Hydroxyrutaecarpine
Overview
Description
1-Hydroxyrutaecarpine is a derivative of rutaecarpine, an indolopyridoquinazolinone alkaloid isolated from the plant Evodia rutaecarpa. This compound has garnered interest due to its unique chemical structure and potential biological activities .
Mechanism of Action
Target of Action
1-Hydroxyrutaecarpine is a hydroxy-derivative of rutaecarpine . It has been found to exhibit cytotoxicities against P-388 and HT-29 cell lines , indicating that these cell lines could be potential targets of the compound. It also shows antiplatelet activity , suggesting that platelets are another target of this compound.
Mode of Action
It is known to inhibit platelet aggregation . This suggests that the compound may interact with its targets, such as platelets, to prevent them from clumping together, which is a crucial step in blood clot formation.
Biochemical Pathways
Given its antiplatelet activity, it can be inferred that it may affect the pathways involved in platelet activation and aggregation .
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its antiplatelet and cytotoxic activities. By inhibiting platelet aggregation, it may help prevent the formation of blood clots . Its cytotoxic activity against certain cell lines suggests that it may induce cell death in these cells .
Biochemical Analysis
Biochemical Properties
1-Hydroxyrutaecarpine, like its parent compound rutaecarpine, is likely to interact with various enzymes, proteins, and other biomolecules. Specific interactions of this compound have not been extensively studied yet. Rutaecarpine has been found to have antiplatelet activity, suggesting it may interact with enzymes and proteins involved in platelet aggregation .
Cellular Effects
Rutaecarpine has been found to have selective cytotoxicity against certain cancer cell lines
Molecular Mechanism
Rutaecarpine is known to exert its effects through a variety of mechanisms, including enzyme inhibition and changes in gene expression . It’s possible that this compound may have similar mechanisms of action.
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of this compound in laboratory settings. Rutaecarpine and its metabolites have been studied in rat liver microsomes, suggesting that it may have long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of different dosages of this compound in animal models have not been extensively studied. Rutaecarpine has been found to have cardioprotective effects in some animal ischemia heart diseases models .
Metabolic Pathways
This compound, as a derivative of rutaecarpine, is likely to be involved in similar metabolic pathways. Rutaecarpine metabolism is complex and proceeds along several routes, primarily involving the addition of a single hydroxyl group by CYP3A4 .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Hydroxyrutaecarpine can be synthesized through various methods. One common approach involves the hydroxylation of rutaecarpine using specific reagents and conditions. For instance, rutaecarpine can be treated with hydroxylating agents such as hydrogen peroxide or peracids under controlled conditions to introduce the hydroxyl group at the desired position .
Industrial Production Methods: Industrial production of this compound typically involves optimizing the synthetic routes for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions, and ensuring high yields and purity of the final product. The use of continuous flow reactors and other advanced technologies can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Hydroxyrutaecarpine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Various nucleophiles, such as halides or amines, can be used in the presence of catalysts or under specific conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of other complex molecules and natural product derivatives.
Biology: The compound has shown potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Medicine: Research suggests that 1-hydroxyrutaecarpine may have therapeutic potential in treating various diseases, such as cancer and inflammatory disorders.
Industry: It is used in the development of pharmaceuticals and other chemical products.
Comparison with Similar Compounds
1-Hydroxyrutaecarpine can be compared with other similar compounds, such as:
Rutaecarpine: The parent compound, which lacks the hydroxyl group.
7beta-Hydroxyrutaecarpine: Another hydroxylated derivative with the hydroxyl group at a different position.
Evodiamine: A structurally related alkaloid with distinct biological activities.
Dehydroevodiamine: A derivative with a dehydrogenated structure.
Uniqueness: this compound is unique due to its specific hydroxylation pattern, which can influence its chemical reactivity and biological activities. This makes it a valuable compound for further research and development .
Properties
IUPAC Name |
19-hydroxy-3,13,21-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(21),2(10),4,6,8,15(20),16,18-octaen-14-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O2/c22-14-7-3-5-12-15(14)20-17-16-11(8-9-21(17)18(12)23)10-4-1-2-6-13(10)19-16/h1-7,19,22H,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBBYAIMGJMOBLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NC3=C(C2=O)C=CC=C3O)C4=C1C5=CC=CC=C5N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary biological activity reported for 1-Hydroxyrutaecarpine?
A1: this compound exhibits potent antiplatelet aggregation activity in vitro. [, ] This means it can inhibit the clumping together of platelets, which is a crucial step in blood clot formation. This property makes this compound a potential candidate for developing drugs against thrombosis and related cardiovascular diseases. You can find more information in these papers: and .
Q2: From which natural sources has this compound been isolated?
A2: this compound has been isolated from several plant species, including:
- Zanthoxylum integrifoliolum (fruit) [, ]
- Spiranthera odoratissima (roots) []
- Esenbeckia grandiflora (leaves) []
- Euxylophora paraënsis []
Q3: Besides antiplatelet aggregation, what other potential therapeutic activities might this compound possess?
A3: In silico studies suggest that this compound could be a potential inhibitor of interleukin-8 (IL-8). [] IL-8 is a chemokine implicated in the progression of various cancers. Therefore, this finding suggests that this compound may have potential anticancer properties worth further investigation. More details can be found here: .
Q4: What is the structural classification of this compound?
A4: this compound belongs to the β-indolopyridoquinazoline alkaloid family. [] This class of compounds is known for its diverse biological activities, including cytotoxic, antitumor, and antimicrobial effects.
Q5: What is known about the cytotoxicity of this compound?
A5: While this compound exhibits promising antiplatelet and potential anticancer properties, research indicates that it also demonstrates cytotoxicity against certain cell lines (P-388 and HT-29) in vitro. [] This finding underscores the importance of careful dosage considerations and further investigation into its safety profile. Learn more about it here: .
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


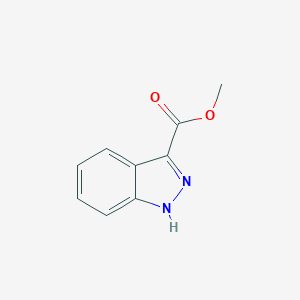
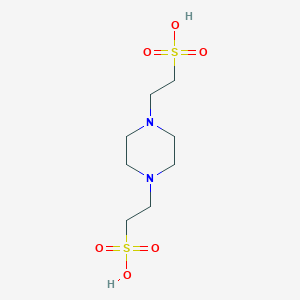
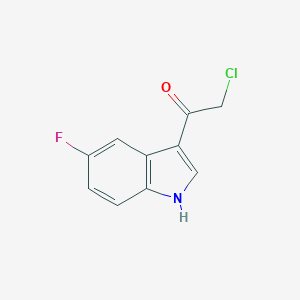
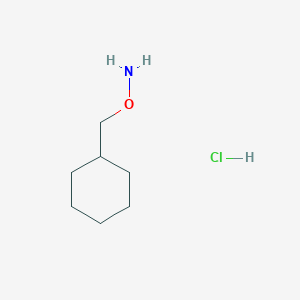
![8-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole](/img/structure/B44680.png)
![[3-[2-[2,5-Bis(3-aminopropylamino)pentanoylamino]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B44682.png)
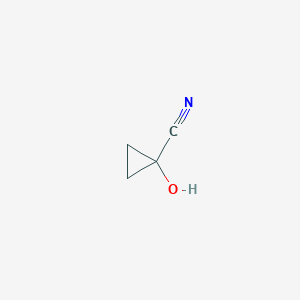
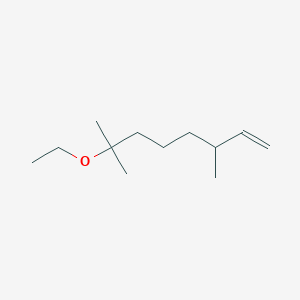
![5-Chloro-1-methylbicyclo[3.2.0]heptan-6-one](/img/structure/B44690.png)
![1-Azabicyclo[3.2.1]octane-5-carboxylic acid](/img/structure/B44693.png)
